molecular formula C9H10Cl3NO2 B178313 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride CAS No. 128833-97-6

2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride

Cat. No.: B178313
CAS No.: 128833-97-6
M. Wt: 270.5 g/mol
InChI Key: VAISQIUJIKNCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chlorinated phenylalanine derivative utilized in advanced chemical and pharmacological research. As a building block in organic synthesis, this compound serves as a key intermediate for the exploration of more complex molecules, particularly in the development of receptor ligands . Its structural features, including the dichlorophenyl moiety, make it a valuable precursor for studying molecular interactions and modulating biological activity in experimental settings. Researchers employ this compound in the design and synthesis of novel compounds to investigate allosteric modulation and signal transduction pathways, contributing to the early-stage discovery of potential research tools and therapeutic candidates. This product is strictly for professional laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAISQIUJIKNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464132
Record name 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128833-97-6
Record name Phenylalanine, 3,5-dichloro-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128833-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form 3,5-dichlorophenylacetonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed to form 3,5-dichlorophenylacetic acid.

    Amination: The phenylacetic acid is then subjected to reductive amination with ammonia to form 2-amino-3-(3,5-dichlorophenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for the initial synthesis steps.

    Continuous Flow Reactors: Employed for hydrolysis and amination steps to improve efficiency.

    Crystallization: Used to purify the final product and obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a fundamental building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction TypeCommon ReagentsPurpose
OxidationPotassium permanganateTo introduce functional groups
ReductionLithium aluminum hydrideTo reduce carbonyl groups
SubstitutionSodium hydroxideTo facilitate nucleophilic substitutions

Biological Research

Potential Biological Effects

  • Research has indicated that 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride may interact with various biological systems. It has been studied for its potential effects on enzyme inhibition and receptor binding.

Mechanism of Action

  • The compound may inhibit specific enzymes by binding to their active sites and modulating receptor activity, which can influence biochemical pathways related to inflammation and cancer progression.

Case Study: Enzyme Inhibition

A study demonstrated that the compound effectively inhibited certain enzymes involved in neurotransmitter synthesis, suggesting its role as a modulator of neuronal signaling pathways .

Medicinal Applications

Therapeutic Potential

  • Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. Its ability to modulate signaling pathways makes it a candidate for developing therapeutic agents.
PropertyFindings
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Case Study: Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Industrial Applications

Material Development

  • The compound is also explored for its applications in developing new materials and chemical processes due to its unique structural features.

Research Insights

  • Industrial applications focus on optimizing synthesis methods to enhance yield and purity, crucial for large-scale production.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs differ in halogenation patterns, substituent positions, and functional groups. Key comparisons include:

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)
  • Substituents : 3,4,5-Trifluorophenyl group.
  • This may enhance blood-brain barrier penetration in drug candidates .
  • Similarity Score : 0.71 (based on structural and functional overlap) .
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride (CAS 457654-89-6)
  • Substituents : 2,5-Dichlorophenyl group.
  • Key Differences: The shifted chlorine positions (2,5 vs.
  • Availability : Discontinued across all quantities (1g–500mg) .
2-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid Hydrochloride (CAS 1142-02-5)
  • Substituents : 3,5-Dimethoxyphenyl group.
  • Key Differences : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing chlorine substituents, which could reduce reactivity in electrophilic substitutions .

Biological Activity

2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is primarily studied for its interactions with specific biological targets, including receptors and transporters involved in cellular processes.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10Cl2N1O2
  • Molecular Weight : 233.10 g/mol
  • CAS Number : 1132-61-2

Research indicates that this compound exhibits significant biological activity through its interaction with the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids in tumor cells, thereby supporting their growth and proliferation. Inhibiting LAT1 can lead to reduced nutrient supply to cancer cells, presenting a potential therapeutic strategy for cancer treatment .

Antitumor Activity

A notable area of research focuses on the compound's antitumor properties. Studies have shown that it selectively inhibits LAT1, which is overexpressed in various tumor types. This inhibition can disrupt the nutrient supply to tumors, leading to decreased cell viability and proliferation .

Table 1: Summary of Antitumor Activity

StudyModelEffectReference
In vitroCancer cell linesDecreased proliferation
In vivoTumor-bearing miceTumor growth inhibition

Neurotransmitter Receptor Interaction

Another significant aspect of its biological activity is its affinity for glutamate receptors. Compounds structurally related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid have demonstrated agonistic effects on NMDA receptors, which are vital for synaptic plasticity and memory function . This property suggests potential applications in neuropharmacology for treating cognitive disorders.

Table 2: Receptor Interaction Data

CompoundReceptor TypeAffinityReference
2-amino-3-(3,5-dichlorophenyl)propanoic acidNMDA receptorHigh affinity
Related compoundsAMPA receptorModerate affinity

Case Study 1: Cancer Treatment Efficacy

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, particularly in cells expressing high levels of LAT1. The study concluded that this compound could serve as a promising candidate for targeted cancer therapies.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The results highlighted its ability to enhance neuronal survival under stress conditions by modulating glutamate receptor activity, thus suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the recommended synthesis routes for 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dichlorobenzaldehyde with glycine derivatives via a Strecker or Mannich reaction, followed by hydrochlorination. To ensure stereochemical purity, chiral resolution techniques such as diastereomeric salt formation or enantioselective chromatography (e.g., using chiral stationary phases) are critical . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and optimize reaction conditions to minimize racemization .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies using buffered solutions (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via HPLC or LC-MS. Stability assays should include thermal stress (40–60°C), oxidative conditions (H2O2), and photolytic exposure. LogD values (partition coefficients) at pH 5.5 and 7.4, calculated using software like MarvinSuite, provide insights into membrane permeability .

Q. What analytical methods are suitable for quantifying impurities in batches of this compound?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Reference standards for related impurities (e.g., dichlorophenyl derivatives) should be synthesized and validated against pharmacopeial guidelines. For trace analysis, LC-MS/MS in selected reaction monitoring (SRM) mode enhances sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like aminotransferases or decarboxylases. Quantum mechanics/molecular mechanics (QM/MM) models assess electronic effects of the 3,5-dichlorophenyl group on binding affinity. Validate predictions with in vitro enzyme inhibition assays and compare IC50 values .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use isogenic cell lines to isolate genetic variables. Dose-response curves (0.1–100 µM) with triplicate measurements reduce variability. Combine viability assays (MTT, resazurin) with apoptosis markers (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .

Q. How can the stereochemical configuration of the amino acid moiety influence pharmacokinetic profiles?

  • Methodological Answer : Compare enantiomers via chiral HPLC separation and in vivo PK studies (rodents). Monitor plasma concentration-time curves, AUC, and half-life. The (R)-enantiomer may exhibit higher metabolic stability due to steric hindrance from the dichlorophenyl group, reducing CYP450-mediated oxidation .

Q. What methodologies optimize scaled-up synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Apply green chemistry principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Use continuous-flow reactors to enhance heat/mass transfer and reduce waste. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress and intermediate purity in real time .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported LogP values for this compound?

  • Methodological Answer : Re-measure LogP using shake-flask (gold standard) and HPLC-derived methods under identical conditions (pH, temperature). Cross-validate with computational tools (e.g., ACD/LogP). Discrepancies often arise from ionization effects; report both neutral and ionized species values .

Q. What protocols confirm the absence of genotoxic impurities in synthesis pathways?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays. Use LC-HRMS to identify potential genotoxic intermediates (e.g., aryl chlorides). Follow ICH M7 guidelines for risk assessment and control .

Biological and Mechanistic Studies

Q. How can the compound’s interaction with serum proteins be characterized to predict bioavailability?

  • Methodological Answer :
    Perform equilibrium dialysis or ultrafiltration to measure protein binding (e.g., with human serum albumin). Circular dichroism (CD) spectroscopy detects conformational changes in proteins upon binding. Surface plasmon resonance (SPR) provides kinetic data (kon/koff) .

Q. What in vivo models are appropriate for studying its neuropharmacological potential?

  • Methodological Answer :
    Use transgenic rodent models (e.g., GABAA receptor mutants) for mechanistic studies. Behavioral assays (e.g., elevated plus maze for anxiety) combined with microdialysis (monitoring neurotransmitter levels) link pharmacokinetics to pharmacodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.